

## Pharmacokinetics and pharmacodynamics of PF-514273.

Author: BenchChem Technical Support Team. Date: December 2025



An in-depth analysis of the pharmacokinetic and pharmacodynamic properties of PF-05174273, a potent and reversible inhibitor of acetyl-CoA carboxylase (ACC), is presented in this technical guide. The information is intended for researchers, scientists, and professionals in the field of drug development.

#### Pharmacokinetics of PF-05174273

The pharmacokinetic profile of PF-05174273 has been characterized in healthy volunteers and in specific populations, such as individuals with hepatic impairment.

#### Single Ascending Dose (SAD) in Healthy Volunteers

Following a single oral dose in healthy volunteers, PF-05174273 is absorbed, with the time to reach maximum plasma concentration (Tmax) being approximately 2 to 4 hours. The exposure to PF-05174273, as measured by the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), increases in a dose-proportional manner. The terminal half-life of the compound is estimated to be between 21 and 29 hours.

Table 1: Pharmacokinetic Parameters of PF-05174273 Following a Single Oral Dose in Healthy Volunteers



| Dose   | Cmax (ng/mL) | Tmax (hr) | AUCinf<br>(ng*hr/mL) | t1/2 (hr) |
|--------|--------------|-----------|----------------------|-----------|
| 10 mg  | 134          | 4.0       | 3390                 | 29        |
| 25 mg  | 338          | 3.0       | 8510                 | 28        |
| 75 mg  | 920          | 2.0       | 23100                | 25        |
| 200 mg | 2250         | 2.0       | 54500                | 21        |

Data sourced from a Phase 1 clinical trial in healthy volunteers.

#### Multiple Ascending Dose (MAD) in Healthy Volunteers

In multiple-dose studies, PF-05174273 reached steady-state concentrations after approximately 6 to 8 days of once-daily dosing. The accumulation of the drug in plasma was consistent with its terminal half-life.

Table 2: Pharmacokinetic Parameters of PF-05174273 at Steady State in Healthy Volunteers

| Dose (once daily) | Cmax,ss (ng/mL) | Tmax,ss (hr) | AUCtau (ng*hr/mL) |
|-------------------|-----------------|--------------|-------------------|
| 10 mg             | 237             | 4.0          | 4480              |
| 25 mg             | 617             | 3.0          | 11800             |
| 50 mg             | 1150            | 2.0          | 21900             |

Data sourced from a Phase 1 clinical trial in healthy volunteers.

#### **Effect of Food**

The administration of PF-05174273 with a high-fat meal resulted in a delayed Tmax and a modest increase in Cmax and AUC, suggesting that food does not have a clinically significant impact on its absorption.

#### Pharmacokinetics in Hepatically Impaired Subjects



A study in subjects with mild, moderate, and severe hepatic impairment showed that the unbound exposure to PF-05174273 was higher in these individuals compared to healthy controls. This suggests that dose adjustments may be necessary for patients with liver dysfunction.

Table 3: Unbound PF-05174273 Pharmacokinetic Parameters in Hepatically Impaired Subjects vs. Healthy Controls

| Population                  | Geometric Mean Unbound<br>Cmax Ratio | Geometric Mean Unbound<br>AUCinf Ratio |
|-----------------------------|--------------------------------------|----------------------------------------|
| Mild Hepatic Impairment     | 1.13                                 | 1.29                                   |
| Moderate Hepatic Impairment | 1.02                                 | 1.46                                   |
| Severe Hepatic Impairment   | 1.62                                 | 2.11                                   |

Data represents the ratio of parameters in hepatically impaired subjects to those in healthy matched controls.

### **Experimental Protocols: Pharmacokinetic Analysis**

The pharmacokinetic parameters of PF-05174273 were determined through a series of clinical trials.

#### **Study Design**

The studies were typically randomized, double-blind, and placebo-controlled. Doses were administered orally to subjects after an overnight fast.

#### Sample Collection

Serial blood samples were collected at predefined time points before and after drug administration. Plasma was separated from the blood samples and stored frozen until analysis.

#### **Bioanalytical Method**

The concentration of PF-05174273 in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.



#### **Pharmacokinetic Analysis**

Non-compartmental analysis was used to calculate the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and terminal half-life, from the plasma concentration-time data.



Click to download full resolution via product page

Caption: Workflow for Pharmacokinetic Assessment.

#### Pharmacodynamics of PF-05174273



PF-05174273 is a direct inhibitor of ACC, a key enzyme in the de novo lipogenesis (DNL) pathway. By inhibiting ACC, PF-05174273 reduces the synthesis of fatty acids.

#### **Pharmacodynamic Effects**

In clinical studies, the pharmacodynamic activity of PF-05174273 was assessed by measuring the inhibition of fatty acid synthesis. A dose-dependent inhibition of DNL was observed following both single and multiple doses of PF-05174273.

Table 4: Inhibition of Fatty Acid Synthesis by PF-05174273 in Healthy Volunteers

| Dose   | Maximum Inhibition (%) |
|--------|------------------------|
| 10 mg  | >90%                   |
| 25 mg  | >95%                   |
| 75 mg  | >98%                   |
| 200 mg | >99%                   |

Data represents the mean maximum inhibition of fatty acid synthesis following a single dose.

# **Experimental Protocols: Pharmacodynamic Analysis**

#### **Tracer Studies**

The effect of PF-05174273 on DNL was evaluated using stable isotope tracer techniques. Subjects were administered a tracer, such as [1,2-13C2]acetic acid, and the incorporation of the tracer into plasma lipids was measured.

#### Sample Analysis

The enrichment of the tracer in plasma triglycerides was quantified using gas chromatographymass spectrometry (GC/MS). The rate of fatty acid synthesis was then calculated from the tracer enrichment data.





Click to download full resolution via product page

Caption: Inhibition of ACC by PF-05174273.

To cite this document: BenchChem. [Pharmacokinetics and pharmacodynamics of PF-514273.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679703#pharmacokinetics-and-pharmacodynamics-of-pf-514273]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com